molecular formula C16H18N2OS2 B2861367 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-59-2

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2861367
M. Wt: 318.45
InChI Key: JWKZSDDNBJOEKN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .


Synthesis Analysis

The synthesis of similar compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead are designed and confirmed by pharmacophore mapping and molecular docking .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Scientific Research Applications

Application Summary

PTEN (Phosphatase and Tensin Homolog)

is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer. CK2 and GSK3β cooperatively phosphorylate PTEN, leading to its deactivation. Inhibition of both kinases simultaneously is essential to prevent PTEN deactivation more efficiently .

Results and Outcomes

Dual Kinase Inhibitory Activity

  • The presence of a carboxyl group at the meta position of the phenyl ring played a vital role in dual kinase inhibition .

Future Directions

The future directions for research on similar compounds involve further exploration of their potential as dual kinase inhibitors, particularly in the context of preventing the deactivation of PTEN .

properties

IUPAC Name

3-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKZSDDNBJOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

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